4-Fluoro-1-naphthaldehyde
Overview
Description
4-Fluoro-1-naphthaldehyde is an organic compound with the chemical formula C11H7FO. It is a fluorinated derivative of naphthaldehyde, characterized by the presence of a fluorine atom at the fourth position of the naphthalene ring and an aldehyde group at the first position. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-1-naphthaldehyde is the aromatic ring in organic compounds. The compound is involved in aromatic nucleophilic substitution (SNAr) reactions .
Mode of Action
This compound interacts with its targets through a concerted mechanism via the formation of a single transition state. This mechanism has a lower activation energy barrier compared to a stepwise mechanism . The reaction involves the nucleophilic attack of a sulfur atom of a methylthiolate to the carbon atom of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the aromatic nucleophilic substitution (SNAr) reaction pathway. This pathway results in the formation of chemically important C-C, C-S, and C-O bonds .
Result of Action
It is known that the compound participates in aromatic nucleophilic substitution reactions, which are fundamental to many chemical processes .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of solvents. The introduction of a solvent increases the activation energy barrier, indicating a significant effect of solvents on the transition state . The activation energy barrier was found to be a minimum in the gas phase, then in DMSO, followed by protic polar solvents methanol and water . Thus, the polar aprotic solvent DMSO works best for the aromatic nucleophilic substitution of fluorine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-1-naphthaldehyde can be synthesized through the aromatic nucleophilic substitution reaction of 1-naphthaldehyde with a fluorinating agent such as hydrogen fluoride or a fluoride salt. The reaction typically involves the following steps:
Starting Material: 1-naphthaldehyde.
Fluorination: Introduction of the fluorine atom using hydrogen fluoride or a fluoride salt under controlled conditions.
Reaction Conditions: The reaction is carried out under appropriate temperature and time conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1-naphthaldehyde undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution: This reaction involves the replacement of the fluorine atom by a nucleophile, such as a thiolate ion, resulting in the formation of new C-S bonds.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Methylthiolate ion in polar aprotic solvents like dimethyl sulfoxide (DMSO) or protic solvents like methanol and water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted naphthaldehydes with new functional groups.
Oxidation: Formation of 4-fluoro-1-naphthoic acid.
Reduction: Formation of 4-fluoro-1-naphthylmethanol.
Scientific Research Applications
4-Fluoro-1-naphthaldehyde has several scientific research applications:
Biology: Investigated for its potential biological activities and as a probe in biochemical studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Comparison with Similar Compounds
- 4-Fluoro-2-naphthaldehyde
- 1-Fluoro-2-naphthaldehyde
- 1-Fluoronaphthalene
Comparison: 4-Fluoro-1-naphthaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which influences its reactivity and applications. Compared to its isomers, this compound exhibits higher reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-fluoronaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUCGZVKZDBILP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427449 | |
Record name | 4-fluoro-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172033-73-7 | |
Record name | 4-fluoro-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoronaphthalene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What makes 4-Fluoro-1-naphthaldehyde useful in organic synthesis?
A1: this compound is a versatile building block in organic synthesis. Its reactivity stems from the fluorine atom, which activates the naphthalene ring towards aromatic nucleophilic substitution (SNAr) reactions [, ]. This allows for the facile introduction of various substituents at the 4-position of the naphthalene ring, expanding the possibilities for creating new molecules.
Q2: How does the presence of different solvents influence the reactivity of this compound in SNAr reactions?
A2: A study employing Density Functional Theory (DFT) calculations investigated the SNAr reaction of this compound with methylthiolate ion in various environments []. The study revealed that the reaction proceeds differently in the gas phase compared to protic and aprotic solvents. These differences highlight the significant role of solvent effects on the reaction mechanism and kinetics, providing valuable insights for optimizing reaction conditions in synthetic applications.
Q3: Is there an efficient method for synthesizing this compound on a larger scale?
A3: Yes, a study outlines a convenient large-scale synthesis of this compound [, ]. While the specifics of this synthesis are not detailed in the abstracts provided, the existence of such a method suggests that this compound can be readily accessed for further research and applications.
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